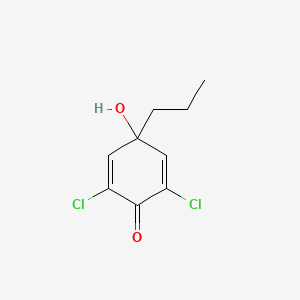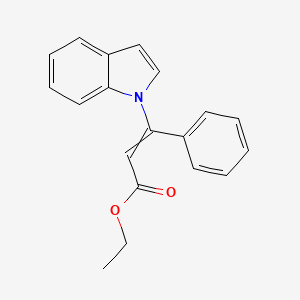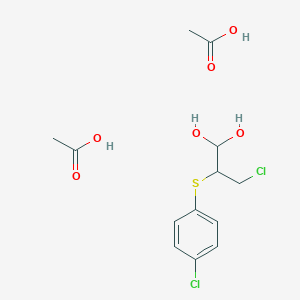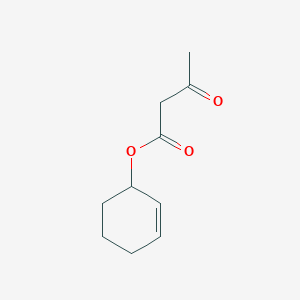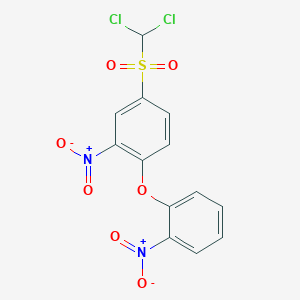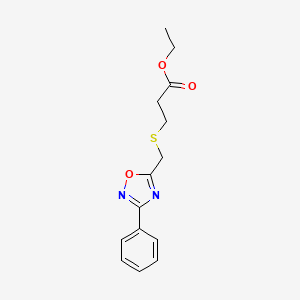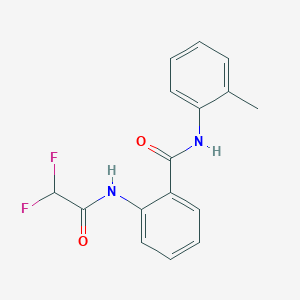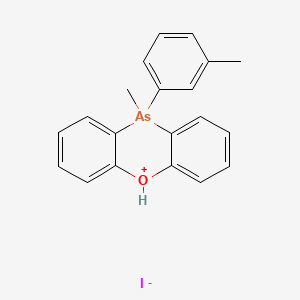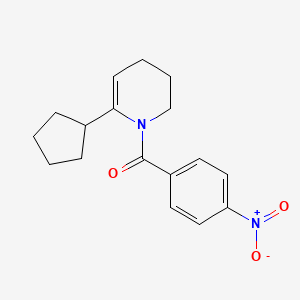![molecular formula C9H11ClN2O4S2 B14591825 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol CAS No. 61496-63-7](/img/structure/B14591825.png)
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol is an organic compound that contains a thiol group, a nitro group, and a chloromethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitroaniline with chloromethanesulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with ethanethiol to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiolates can react with the chloromethanesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 2-[4-(Aminomethanesulfonyl)-2-nitroanilino]ethane-1-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The chloromethanesulfonyl group can participate in nucleophilic substitution reactions, leading to the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-amine: Similar structure but with an amino group instead of a thiol group.
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-methane: Similar structure but with a methyl group instead of a thiol group.
Uniqueness
The presence of the thiol group in 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
61496-63-7 |
|---|---|
Molekularformel |
C9H11ClN2O4S2 |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
2-[4-(chloromethylsulfonyl)-2-nitroanilino]ethanethiol |
InChI |
InChI=1S/C9H11ClN2O4S2/c10-6-18(15,16)7-1-2-8(11-3-4-17)9(5-7)12(13)14/h1-2,5,11,17H,3-4,6H2 |
InChI-Schlüssel |
LWZCKTOBGNUULN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
